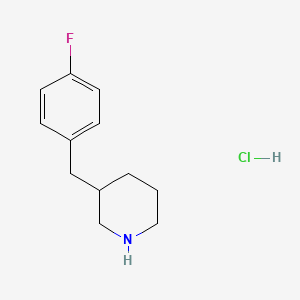

3-(4-Fluorobenzyl)piperidine hydrochloride

描述

Evolution of Piperidine (B6355638) Scaffolds in Drug Discovery and Development

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. wikipedia.orgnih.gov Its journey in medicine began with the isolation of piperidine-containing alkaloids from natural sources, such as piperine (B192125) from black pepper, which gave the parent compound its name. wikipedia.org These natural products, including well-known alkaloids like morphine and cocaine, demonstrated profound physiological effects and laid the groundwork for the development of synthetic piperidine-based drugs.

Over the decades, the piperidine scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. thieme-connect.com This versatility has led to the development of a wide range of drugs across various therapeutic areas, particularly those targeting the central nervous system (CNS). nih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to fit into diverse receptor binding pockets. Furthermore, the nitrogen atom can be readily substituted, providing a handle for modulating the physicochemical and pharmacological properties of the molecule.

The evolution of piperidine scaffolds in drug discovery has been marked by a transition from their initial use in natural product-inspired synthesis to their rational design as key components of highly selective and potent therapeutic agents. Today, piperidine derivatives are integral to the treatment of a multitude of conditions, including pain, psychosis, allergies, and cancer. nih.gov

Significance of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug molecules is a widely employed strategy in modern medicinal chemistry to enhance their therapeutic potential. tandfonline.com The unique properties of the fluorine atom, being small and highly electronegative, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.

One of the primary reasons for incorporating fluorine is to improve metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com This can lead to a longer half-life and improved bioavailability of the drug.

Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which can affect a drug's solubility, membrane permeability, and binding affinity to its target. researchgate.net For drugs targeting the central nervous system, the introduction of fluorine can enhance their ability to cross the blood-brain barrier. nih.gov The lipophilicity of a molecule can also be fine-tuned through fluorination, which is a critical parameter for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles. In some instances, the strategic placement of a fluorine atom can lead to enhanced binding interactions with the target protein, thereby increasing the potency of the drug. tandfonline.com

Current Research Landscape of 3-(4-Fluorobenzyl)piperidine (B176851) Hydrochloride in Preclinical Studies

3-(4-Fluorobenzyl)piperidine hydrochloride is a synthetic compound that has garnered interest primarily as a key building block and intermediate in the synthesis of more complex pharmaceutical agents, particularly those aimed at treating neurological disorders. While detailed preclinical studies on this specific compound are not extensively available in the public domain, its structural features suggest its potential utility in the exploration of new therapies for conditions such as depression and anxiety.

The compound's structure, featuring a piperidine ring substituted at the 3-position with a 4-fluorobenzyl group, makes it a valuable scaffold for medicinal chemists. The 4-fluorobenzyl moiety can influence the molecule's interaction with various biological targets within the central nervous system. Research involving this and similar compounds is often focused on their potential to modulate the activity of neurotransmitter systems.

Given the prevalence of the fluorobenzylpiperidine motif in CNS drug discovery, it is plausible that this compound is utilized in the preclinical development of novel selective serotonin (B10506) reuptake inhibitors (SSRIs) or other psychoactive medications. However, specific data on its pharmacological profile, such as receptor binding affinities or in vivo efficacy, are not widely published. Its primary role in the current research landscape appears to be that of a versatile synthetic intermediate, enabling the generation of libraries of compounds for screening and lead optimization in the quest for new treatments for neurological and psychiatric conditions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 745817-38-3 |

| Molecular Formula | C12H17ClFN |

| Molecular Weight | 229.72 g/mol |

| Appearance | White to off-white solid |

| Primary Application | Synthetic intermediate in pharmaceutical research |

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11;/h3-6,11,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDNGUDOVPBOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592098 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745817-38-3 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 4 Fluorobenzyl Piperidine Hydrochloride and Its Derivatives

Retrosynthetic Analysis of the 3-(4-Fluorobenzyl)piperidine (B176851) Moiety

Retrosynthetic analysis of the 3-(4-fluorobenzyl)piperidine moiety reveals several logical disconnections that form the basis for the design of its synthesis. The primary disconnection points are the C-C bond between the piperidine (B6355638) ring and the benzyl (B1604629) group, and the C-N bonds within the piperidine ring itself.

One common retrosynthetic approach involves disconnecting the bond between the piperidine C3 carbon and the benzylic carbon. This leads to a 3-substituted piperidine synthon and a 4-fluorobenzyl synthon. The piperidine synthon could be a nucleophile at the C3 position, which would then react with an electrophilic 4-fluorobenzyl species, or vice versa. This strategy often employs organometallic reagents or enolate chemistry.

Alternatively, a disconnection of the piperidine ring's C-N bonds points towards acyclic precursors. For instance, a disconnection across the N1-C2 and C5-C6 bonds suggests a strategy starting from a 1,5-dicarbonyl compound or its equivalent, which can undergo a reductive amination with a primary amine. Another possibility is the disconnection of one C-N and one C-C bond, which might lead to precursors suitable for intramolecular cyclization reactions.

A particularly powerful and widely used retrosynthetic strategy for piperidine synthesis involves the corresponding pyridine (B92270) derivative. The aromatic pyridine ring can be seen as a precursor to the saturated piperidine ring through hydrogenation. Therefore, 3-(4-fluorobenzyl)pyridine emerges as a key intermediate in a retrosynthetic pathway. This precursor can, in turn, be disconnected at the C-C bond between the pyridine ring and the benzyl group, leading to simpler starting materials like 3-halopyridine and a 4-fluorobenzyl organometallic reagent.

Direct Synthetic Routes

Direct synthetic routes to 3-(4-Fluorobenzyl)piperidine hydrochloride and its derivatives are diverse, encompassing multi-step organic syntheses from various precursors and employing a range of chemical transformations.

Multi-step Organic Synthesis from Precursors

While a direct multi-step synthesis of this compound specifically utilizing a pyrroline (B1223166) intermediate is not extensively documented in readily available literature, the use of piperidinone intermediates is a well-established strategy for the synthesis of substituted piperidines. dtic.milkcl.ac.uk Piperidinones, which are cyclic ketones with a nitrogen atom in the ring, serve as versatile scaffolds that can be functionalized at various positions. dtic.mil

A plausible synthetic route commencing from a piperidinone intermediate could involve the following conceptual steps:

Formation of a Piperidinone Ring: A suitable piperidinone, such as an N-protected 3-piperidinone, can be synthesized through various methods, including the Dieckmann condensation of an appropriate amino diester. dtic.mil

Introduction of the Benzyl Moiety: The 4-fluorobenzyl group could be introduced at the 3-position of the piperidinone. This might be achieved through an aldol (B89426) condensation with 4-fluorobenzaldehyde, followed by reduction of the resulting enone. Alternatively, formation of an enolate at the C3 position and subsequent alkylation with 4-fluorobenzyl halide could be employed.

Reduction of the Ketone: The carbonyl group of the piperidinone is then reduced to a methylene (B1212753) group. This can be accomplished using standard ketone reduction methods such as the Wolff-Kishner or Clemmensen reduction, or by conversion of the ketone to a thioketal followed by desulfurization with Raney nickel.

Deprotection and Salt Formation: If a protecting group was used on the nitrogen atom, it would be removed in the final steps. The resulting 3-(4-fluorobenzyl)piperidine can then be treated with hydrochloric acid to afford the desired hydrochloride salt.

This generalized approach highlights the utility of piperidinone intermediates in constructing the 3-substituted piperidine core.

The catalytic hydrogenation of a corresponding pyridine precursor is one of the most direct and widely employed methods for the synthesis of piperidine derivatives. nih.govresearchgate.netnih.gov This approach is particularly attractive due to the commercial availability of a vast array of substituted pyridines.

In the context of synthesizing this compound, the key intermediate is 3-(4-fluorobenzyl)pyridine. The synthesis of this precursor can be achieved through standard cross-coupling reactions, such as the Suzuki or Negishi coupling, between a 3-halopyridine and a 4-fluorobenzyl organometallic reagent.

Once the 3-(4-fluorobenzyl)pyridine is obtained, the subsequent hydrogenation of the pyridine ring can be carried out using various catalytic systems. Both heterogeneous and homogeneous catalysts are effective, with the choice often depending on the desired stereoselectivity and functional group tolerance.

Table 1: Catalytic Systems for Pyridine Hydrogenation

| Catalyst | Conditions | Observations |

| Rhodium on Carbon (Rh/C) | Mild temperature and pressure | High activity and good yields have been reported for the hydrogenation of similar 4-benzylpyridine (B57826) derivatives. researchgate.net |

| Palladium on Carbon (Pd/C) | Varies; can require higher pressures | Also shows high activity in the hydrogenation of benzylpyridines. researchgate.net |

| Platinum on Carbon (Pt/C) | Varies | Another effective catalyst for pyridine ring saturation. researchgate.net |

| Homogeneous Rhodium Catalysts | Often used for asymmetric hydrogenation | Can provide access to enantiomerically enriched piperidines, which is crucial for pharmaceutical applications. dicp.ac.cn |

A significant challenge in the hydrogenation of fluorinated pyridines is the potential for hydrodefluorination, a side reaction where the C-F bond is cleaved. nih.gov The choice of catalyst and reaction conditions is therefore critical to minimize this undesired outcome. Rhodium-based catalysts have been shown to be effective in promoting the desired hydrogenation while preserving the fluorine substituent. nih.gov Following the hydrogenation, the resulting 3-(4-fluorobenzyl)piperidine is converted to its hydrochloride salt by treatment with HCl.

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of C-N bonds and the construction of nitrogen-containing heterocycles, including piperidines. koreascience.krntu.edu.sgkoreascience.or.kr This reaction can be employed in both intermolecular and intramolecular fashions to build the piperidine ring.

A strategy to synthesize 3-substituted piperidines via an aza-Michael reaction could involve a double Michael addition of a primary amine to a suitable 1,5-dicarbonyl equivalent. For the synthesis of 3-(4-fluorobenzyl)piperidine, a precursor such as a 2-(4-fluorobenzyl) substituted pent-1-en-4-one could theoretically undergo a tandem reaction with an amine.

A more common approach involves the use of divinyl ketones or their precursors in a double aza-Michael addition with a primary amine to form a 4-piperidinone, which can then be further functionalized. kcl.ac.uk For instance, a divinyl ketone derivative could react with benzylamine (B48309) to yield an N-benzyl-4-piperidone. While this leads to a 4-substituted piperidone, subsequent modifications would be necessary to achieve the desired 3-substituted pattern.

The intramolecular aza-Michael reaction is particularly useful for the diastereoselective synthesis of substituted piperidines. researchgate.net In this approach, a molecule containing both an amine and a Michael acceptor is designed to cyclize, forming the piperidine ring. The stereochemical outcome of the cyclization can often be controlled by the existing stereocenters in the acyclic precursor.

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct ring systems with a high degree of stereocontrol. nih.gov For the synthesis of 3-(4-fluorobenzyl)piperidine, several intramolecular cyclization strategies can be envisioned, starting from appropriately functionalized acyclic precursors.

One such strategy is the intramolecular reductive amination of a 1,5-dicarbonyl compound that bears the 4-fluorobenzyl group at the appropriate position. For example, a 3-(4-fluorobenzyl)-1,5-dialdehyde or a related keto-aldehyde could be cyclized in the presence of ammonia (B1221849) or a primary amine, followed by reduction of the intermediate imine or enamine to yield the piperidine ring.

Another approach involves the intramolecular cyclization of an amino-alkene or amino-alkyne. For instance, an N-protected amine with a pendant alkenyl or alkynyl chain at the appropriate position could undergo a metal-catalyzed cyclization to form the piperidine ring. The 4-fluorobenzyl group would be pre-installed on this acyclic precursor.

Radical cyclizations also offer a viable route. researchgate.net An N-centered radical, generated from a suitable precursor such as an N-haloamine, can add to a strategically placed double or triple bond within the same molecule to form the six-membered piperidine ring. The stereochemical outcome of such cyclizations can often be predicted by the Baldwin rules and steric considerations of the transition state.

Finally, intramolecular nucleophilic substitution reactions can be employed. A classic example is the cyclization of an amino-halide, where the amine nitrogen displaces a halide from a carbon five atoms away to form the piperidine ring. The starting amino-halide would be synthesized to contain the 4-fluorobenzyl substituent at the desired position.

N-Alkylation and Reductive Amination Protocols

The secondary amine of the piperidine ring in 3-(4-fluorobenzyl)piperidine serves as a versatile handle for introducing a wide range of substituents on the nitrogen atom. This functionalization is commonly achieved through N-alkylation or reductive amination protocols.

Direct N-alkylation with alkyl halides can be challenging to control and often leads to the formation of undesired quaternary ammonium (B1175870) salts due to overalkylation. masterorganicchemistry.com A more effective and widely used alternative is reductive amination. masterorganicchemistry.comharvard.edu This two-step, often one-pot, process involves the reaction of the piperidine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the corresponding N-substituted piperidine. harvard.edu

The key advantage of reductive amination is its high selectivity, which stems from the use of mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Commonly employed reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are effective under mildly acidic conditions which facilitate the formation of the iminium ion. harvard.edu

The versatility of this method allows for the synthesis of a diverse library of N-substituted derivatives of 3-(4-fluorobenzyl)piperidine, as illustrated in the following table.

| Carbonyl Compound | Reducing Agent | Resulting N-Substituent |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | -CH₃ (Methyl) |

| Acetone | NaBH₃CN | -CH(CH₃)₂ (Isopropyl) |

| Cyclohexanone | NaBH(OAc)₃ | -C₆H₁₁ (Cyclohexyl) |

| Benzaldehyde | NaBH₃CN | -CH₂Ph (Benzyl) |

Stereoselective Synthesis and Enantiomeric Resolution

The presence of a chiral center at the C3 position of the piperidine ring means that 3-(4-fluorobenzyl)piperidine exists as a pair of enantiomers. The synthesis and separation of these individual stereoisomers are critical, as they often exhibit different pharmacological and toxicological profiles. Methodologies to achieve this include direct stereoselective synthesis or the resolution of a racemic mixture.

Chiral Chromatography Applications

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.gov The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com

For piperidine derivatives, polysaccharide-based CSPs are particularly effective. unife.it These columns, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can resolve a broad range of racemic compounds. unife.it Another effective class is the Pirkle-type CSPs, which operate on principles of π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. eijppr.com The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing resolution. nih.gov

| Chiral Stationary Phase (CSP) Type | Common Commercial Column | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD | Hexane/Isopropanol | Inclusion complexes, H-bonding |

| Pirkle-type (π-acceptor/π-donor) | Whelk-O® 1 | Hexane/Ethanol/Acetonitrile (B52724) | π-π interactions, H-bonding |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V | Methanol (B129727)/Acetic Acid/TEA | Inclusion, ionic and H-bonding |

Diastereoselective Control in Piperidine Ring Formation

Achieving stereocontrol during the synthesis of the piperidine ring itself is a highly efficient strategy for producing specific stereoisomers. Diastereoselective methods aim to control the relative stereochemistry of multiple substituents on the ring. nih.gov For a compound like 3-(4-fluorobenzyl)piperidine, this becomes relevant in the synthesis of derivatives with additional substituents.

One common approach is the catalytic hydrogenation of a substituted pyridine precursor. rsc.orgwhiterose.ac.uk This reaction often proceeds with high cis-diastereoselectivity, where the hydrogen atoms add to the same face of the pyridine ring. rsc.org The resulting cis-isomer can, in some cases, be converted to the thermodynamically more stable trans-isomer through epimerization. whiterose.ac.uk Other advanced methods for creating highly substituted piperidines with excellent diastereocontrol include intramolecular cyclization reactions and diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening. nih.gov

Resolution Methods Employing Chiral Acids

A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid. nih.gov This technique, known as classical resolution, involves reacting the racemic 3-(4-fluorobenzyl)piperidine with a single enantiomer of a chiral resolving agent. This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nih.gov

These differences in solubility allow for the separation of the diastereomeric salts by fractional crystallization. Once a salt is isolated, the chiral acid can be neutralized and removed, liberating the desired single enantiomer of the piperidine base. The success of this method depends heavily on the choice of the chiral acid and the crystallization solvent.

| Chiral Resolving Agent | Typical Application |

|---|---|

| (+)- or (-)-Tartaric Acid | Widely used for a variety of basic compounds |

| (R)- or (S)-Mandelic Acid | Effective for resolving primary and secondary amines |

| (+)- or (-)-Di-p-toluoyl-tartaric acid (DPTTA) | Often provides highly crystalline salts |

| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid | Used for resolving amines and amino alcohols |

Advanced Catalytic Approaches in Piperidine Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to construct complex molecular architectures like the substituted piperidine ring. These methods offer high efficiency, selectivity, and functional group tolerance.

Rhodium-Catalyzed Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of fluorinated pyridine precursors represents a powerful and direct route to fluorinated piperidines such as 3-(4-fluorobenzyl)piperidine. nih.gov Rhodium-based catalysts are particularly effective for this transformation, capable of operating under relatively mild conditions. nih.gov

A significant advancement in this area is the development of a one-pot, rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.gov This strategy enables the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. The reaction proceeds through the dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediates via hydrogenation. nih.gov

Furthermore, rhodium catalysis can be employed in asymmetric reductive transamination reactions. dicp.ac.cnresearchgate.net This innovative approach uses a chiral primary amine in the presence of a rhodium catalyst and a hydrogen source (e.g., formic acid). The reaction proceeds with a transamination event, where the chiral amine replaces the nitrogen of the pyridine ring while simultaneously inducing high chirality in the final piperidine product. dicp.ac.cnresearchgate.net This method is notable for its ability to synthesize chiral fluoropiperidines without the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cn

| Catalytic Approach | Rhodium Catalyst Example | Key Features |

|---|---|---|

| Dearomatization-Hydrogenation (DAH) | [Rh(COD)Cl]₂ | High diastereoselectivity, yields all-cis products. nih.gov |

| Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ | Excellent diastereo- and enantioselectivity; avoids H₂ gas. researchgate.net |

| C-H Functionalization | Rh₂(OAc)₄ derivatives | Site-selective introduction of functional groups. nih.gov |

Palladium-Catalyzed Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of pyridine rings represents one of the most direct and atom-economical methods for the synthesis of piperidine scaffolds. For fluorinated derivatives such as 3-(4-Fluorobenzyl)piperidine, this approach typically involves the reduction of a corresponding 3-(4-fluorobenzyl)pyridine precursor. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently employed for this transformation due to their high activity and efficiency. researchgate.netorganic-chemistry.org

The process involves the saturation of the aromatic pyridine ring with hydrogen, typically under pressure and in the presence of the heterogeneous palladium catalyst. A key challenge in the hydrogenation of fluorinated aromatic systems is the potential for competitive hydrodefluorination, where the fluorine substituent is reductively cleaved from the aromatic ring. However, studies on similar substrates, such as 4-(4-fluorobenzyl)pyridine, have shown that palladium catalysts can achieve high conversion to the desired fluorinated piperidine without significant defluorination, making it a viable industrial synthesis route. researchgate.net

The reaction is generally carried out in a suitable solvent, such as an alcohol (e.g., methanol) or an ester (e.g., ethyl acetate), which can influence the reaction rate and selectivity. The in-situ generation of molecular hydrogen using reagents like triethylsilane in the presence of Pd/C offers a mild and neutral alternative to using pressurized hydrogen gas, which can be advantageous for safety and handling on a larger scale. nih.govelsevierpure.com The choice of catalyst support, metal loading, and reaction conditions (temperature, pressure, reaction time) are critical parameters that must be optimized to maximize the yield of the desired product and minimize side reactions.

Table 1: Representative Conditions for Hydrogenation of Substituted Pyridines

| Catalyst | Substrate | Reductant | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Pd/C | 4-(4-Fluorobenzyl)pyridine | H₂ gas | Various | Optimized | High activity and conversion to 4-(4-Fluorobenzyl)piperidine researchgate.net |

| Rh/C | 4-(4-Fluorobenzyl)pyridine | H₂ gas | Various | Optimized | Highest activity among tested precious metals researchgate.net |

| Pt/C | 4-(4-Fluorobenzyl)pyridine | H₂ gas | Various | Optimized | High activity researchgate.net |

Gold(I) and Palladium Catalysis in Alkene Amination

Modern synthetic chemistry offers powerful alternatives to direct hydrogenation, including intramolecular cyclization of functionalized acyclic precursors catalyzed by transition metals like gold and palladium. These methods build the piperidine ring from an open-chain amino-alkene, offering a high degree of control over substitution and stereochemistry.

Gold(I) Catalysis: Cationic gold(I) complexes are highly effective catalysts for the intramolecular hydroamination or amination of alkenes and allenes. nih.govnih.govnih.gov The synthesis of a 3-substituted piperidine derivative via this route would involve a precursor such as an N-protected 6-amino-1-heptene derivative. The gold(I) catalyst activates the alkene moiety, making it susceptible to nucleophilic attack by the tethered amine group to form the six-membered piperidine ring. This methodology is noted for its mild reaction conditions and high functional group tolerance. For example, gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines has been shown to effectively produce substituted piperidine derivatives in high yields. nih.govfigshare.comresearchgate.net

Palladium Catalysis: Palladium-catalyzed intramolecular amination of alkenes, often referred to as aza-Wacker-type cyclization, is another robust strategy for constructing piperidine rings. nih.govuwindsor.ca The catalytic cycle typically involves the reaction of a Pd(II) species with an unsaturated amine. A key step is the syn-aminopalladation of the pendant alkene, which forms an alkyl-palladium intermediate. nih.gov This intermediate can then undergo further reactions, such as protonolysis (in a hydroamination process) or reductive elimination (in a carboamination process), to yield the final piperidine product and regenerate the palladium catalyst. uwindsor.canih.gov This approach allows for the introduction of additional diversity into the molecule during the cyclization step.

Table 2: Comparison of Gold and Palladium Catalyzed Alkene Amination

| Feature | Gold(I) Catalysis | Palladium(II) Catalysis |

|---|---|---|

| Typical Reaction | Intramolecular Hydroamination / Amination nih.govnih.gov | Intramolecular Aza-Wacker Cyclization, Carboamination nih.govnih.gov |

| Mechanism | π-activation of the alkene by Au(I) followed by nucleophilic attack by the amine. nih.govnih.gov | Aminopalladation of the alkene followed by protonolysis or reductive elimination. uwindsor.canih.gov |

| Precursor | N-substituted amino-alkene or amino-allene. nih.govnih.gov | N-substituted amino-alkene. nih.govuwindsor.ca |

| Advantages | Mild conditions, tolerance for various functional groups. nih.gov | High versatility, allows for concurrent C-C or C-N bond formation. nih.gov |

Development of Scalable Synthetic Procedures

Multi-kilogram Scale Synthesis Considerations

Transitioning the synthesis of this compound from a laboratory procedure to a multi-kilogram scale for industrial production requires careful consideration of numerous factors beyond simple reaction yield. The primary goal is to develop a process that is safe, robust, cost-effective, and environmentally sustainable. researchgate.net

Key considerations include:

Route Selection: The choice of synthetic route is paramount. A route involving direct hydrogenation of a pyridine precursor is often preferred for its high atom economy and fewer steps compared to multi-step cyclization strategies. researchgate.net However, the feasibility of handling pressurized hydrogen gas on a large scale must be assessed.

Raw Material Sourcing: The availability, cost, and quality of starting materials and reagents become critical at scale. The selected route should ideally utilize readily available and inexpensive precursors.

Process Safety and Hazard Analysis: A thorough evaluation of all potential hazards is essential. This includes the flammability of solvents and hydrogen gas, the exothermicity of reactions, and the toxicity of all materials. Appropriate engineering controls, such as reactor design and pressure relief systems, must be implemented.

Throughput and Cycle Time: The efficiency of the entire process, including reaction time, workup, and isolation, determines the plant's output. Optimizing each step to minimize cycle time is a key objective. For instance, selecting a route that avoids complex chromatographic purifications in favor of crystallization is highly desirable. researchgate.net

Isolation and Purification: The final product must meet stringent purity specifications. Crystallization of the hydrochloride salt is a common and effective method for purification on a large scale, as it can efficiently remove process impurities and provide a stable, easy-to-handle solid.

Optimization of Reaction Conditions for Industrial Application

Once a synthetic route is selected, extensive optimization is required to ensure it is suitable for industrial application. The focus is on maximizing yield, purity, and throughput while minimizing cost and waste. researchgate.net

For a palladium-catalyzed hydrogenation route, optimization would involve a systematic study of key parameters:

Catalyst Selection and Loading: While Pd/C is a common choice, the specific type (e.g., metal loading percentage, support material, presence of additives) can significantly impact performance. The catalyst loading must be minimized to reduce costs without compromising reaction efficiency or time. organic-chemistry.org

Solvent Choice: The solvent affects substrate solubility, reaction rate, and product isolation. An ideal solvent is inexpensive, safe, environmentally friendly, and allows for easy product crystallization.

Reaction Parameters: Temperature and hydrogen pressure are critical variables. They must be carefully controlled to ensure complete reaction while preventing side reactions like hydrodefluorination. researchgate.net

Workup and Isolation: The procedure for separating the product from the catalyst and reaction medium must be efficient and scalable. This includes catalyst filtration (and potential for recycling) and the conditions for salt formation and crystallization (e.g., solvent, anti-solvent, temperature profile) to ensure high purity and consistent crystal form. researchgate.net

A systematic approach, often using Design of Experiments (DoE), allows for the efficient exploration of these parameters and their interactions, leading to a robust and well-understood manufacturing process. organic-chemistry.org

Pharmacological Profile and Receptor Interactions of 3 4 Fluorobenzyl Piperidine Hydrochloride

Neurotransmitter System Modulation

Research into 3-(4-Fluorobenzyl)piperidine (B176851) hydrochloride and its analogues has primarily centered on their capacity to modulate dopaminergic and serotonergic pathways, which are crucial in the regulation of mood, cognition, and behavior.

Interactions with Dopamine (B1211576) Receptors

Scientific literature to date has not provided specific data on the direct interactions of 3-(4-Fluorobenzyl)piperidine hydrochloride with dopamine receptor subtypes. While the broader class of piperidine (B6355638) derivatives has been explored for activity at dopamine receptors, specific binding affinities and functional data for this particular compound are not available.

There is no available research data to confirm or deny the antagonistic activity and selectivity of this compound at the dopamine D4 receptor.

Interactions with Serotonin (B10506) Receptors

The serotonergic system has been a more prominent focus of research for compounds structurally related to this compound. These investigations have explored its potential as a serotonin reuptake inhibitor and its affinity for various serotonin receptor subtypes.

Studies on a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally related to this compound, have demonstrated high-affinity binding at the serotonin transporter (SERT). nih.govresearchgate.net The inhibition constant (Ki) values for these compounds were found to be in a similar range to that of the well-known SSRI, fluoxetine, with values ranging from 2 to 400 nM. nih.govresearchgate.net This high affinity for SERT suggests that these compounds have the potential to act as selective serotonin reuptake inhibitors. nih.gov

Interactive Data Table: SERT Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives

| Compound | Ki (nM) at SERT | Reference |

| Derivative 1 | 2 - 400 | nih.govresearchgate.net |

| Fluoxetine | Comparable to derivatives | nih.govresearchgate.net |

Note: The table presents a range of reported Ki values for a series of related compounds.

In the same study that identified high affinity for SERT, the binding affinity of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives for the 5-HT1A receptor was also investigated. The research concluded that these compounds possess a very weak affinity for this particular receptor subtype. nih.govresearchgate.net

Currently, there is a lack of specific scientific data detailing the binding affinity and functional activity of this compound at the 5-HT2A receptor. While the broader class of piperidine-containing molecules has been extensively studied for 5-HT2A antagonism, specific research on this compound's interaction with the 5-HT2A receptor has not been published.

5-HT7 Receptor Ligand Activity

The 5-HT7 receptor, a member of the serotonin receptor family, is a G protein-coupled receptor (GPCR) involved in a multitude of processes within the central nervous system. nih.gov Ligands for the 5-HT7 receptor are of significant interest in neuroscience research. While extensive research has been conducted on various piperidine and piperazine (B1678402) derivatives as 5-HT7 receptor ligands, specific binding affinity data for this compound are not prominently detailed in the currently reviewed literature. sci-hub.seresearchgate.net Structure-activity relationship studies of related compounds often highlight the importance of the piperidine ring in receptor affinity. sci-hub.se For instance, the modification of the 1-phenylpiperazine (B188723) to a 4-tetrahydropyridine or a 4-phenylpiperidine (B165713) moiety in other chemical series has been shown to yield high 5-HT7 receptor affinity. sci-hub.se However, without direct experimental data, the precise binding profile (Ki values) and functional activity (agonist or antagonist) of this compound at the 5-HT7 receptor remain to be explicitly characterized.

Impact on Norepinephrine (B1679862) Transporter (NET)

The norepinephrine transporter (NET) is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.govfrontiersin.org As such, it is a key target for many therapeutic agents. The interaction of this compound with the human NET (hNET) has not been specifically quantified in the available research. Studies on NET inhibitors often involve a range of structurally diverse compounds, and the affinity can be sensitive to small molecular changes. nih.govnih.govresearchgate.net The binding of ligands to NET is complex, with different classes of compounds, such as tropanes and non-tropanes, sometimes exhibiting different binding characteristics under various assay conditions. nih.gov To determine the impact of this compound on NET, dedicated competitive binding assays and functional uptake assays would be required.

Sigma Receptor Ligand Activity

Sigma receptors, comprising Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are intracellular chaperone proteins that have been implicated in a wide range of cellular functions and are targets for various neurological and psychiatric conditions.

Sigma-1 Receptor Affinity and Selectivity

Research into a series of benzylpiperidine-derived compounds has shown that the 4-fluorophenyl-substituted derivative exhibits significantly weaker affinity for the Sigma-1 receptor compared to its non-fluorinated or differently substituted counterparts. One study identified a 4-fluorophenyl-substituted benzylpiperidine derivative as the poorest S1R ligand among the series tested, observing a dramatic reduction in affinity. This suggests that the electronic properties or steric hindrance introduced by the fluorine atom at the para position of the phenyl ring are detrimental to binding at the S1R.

Sigma-2 Receptor Binding Profile

The binding profile of this compound at the Sigma-2 receptor (S2R) is not as extensively documented as its interaction with the S1R. Generally, many piperidine-based ligands show lower affinity for the S2R compared to the S1R. uniba.it For example, studies on phenoxyalkylpiperidines have recorded moderate to low S2R affinities (Ki values ranging from 52.3–809 nM). uniba.it The selectivity of a ligand is determined by the ratio of its affinity for different receptors (Ki S2R / Ki S1R). Given the observed low affinity for S1R, a comprehensive binding assay using specific radioligands like [³H]DTG in the presence of an S1R masking agent would be necessary to determine the precise Ki value and selectivity profile of this compound for the S2R. nih.govnih.gov

Comparative Analysis with Known Sigma Ligands

When compared to well-established sigma ligands, the 4-fluorophenyl substitution appears to confer a distinct and weaker binding profile. For instance, the classic antipsychotic drug Haloperidol, a widely used reference compound in sigma receptor research, binds to the S1R with high affinity, typically in the low nanomolar range (Ki value of ~2.5 nM). unisi.itnih.gov Other potent S1R ligands, such as 1'-benzyl-3,4-dihydrospiro[ nih.govbenzopyran-1,4'-piperidine]-3-carbonitrile, exhibit even higher affinity with Ki values around 1.54 nM. researchgate.net The significantly reduced affinity of the 4-fluorobenzyl piperidine derivative contrasts sharply with these high-affinity ligands, indicating that the 4-fluorobenzyl moiety is not an optimal feature for strong S1R interaction. This highlights the critical role that specific substitutions on the benzyl (B1604629) ring play in modulating the affinity and selectivity for sigma receptors.

| Compound | Sigma-1 Receptor Affinity (Ki, nM) | Sigma-2 Receptor Affinity (Ki, nM) | Selectivity (S2/S1) |

|---|---|---|---|

| Haloperidol | ~2.5 | Data Varies | Data Varies |

| (+)-Pentazocine | ~3.1 | ~4,380 | ~1413 |

| BD-1063 | ~9.7 | ~277 | ~28.5 |

Enzyme Inhibition Studies

While the primary focus of research on benzylpiperidine derivatives has often been on receptor interactions, related structures have been investigated for their effects on various enzymes. Specifically, the 4-(4-fluorobenzyl)piperidine and 4-fluorobenzylpiperazine fragments have been explored as core structures for the development of tyrosinase inhibitors. nih.govacs.org Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is a target in dermatology and for preventing food browning. nih.gov Studies have shown that certain derivatives incorporating this moiety can act as effective non-competitive or mixed-type inhibitors of mushroom tyrosinase, with some compounds showing greater potency than the reference inhibitor kojic acid. nih.gov Additionally, other piperidine-based structures have been synthesized and evaluated as inhibitors for cholinesterases (AChE and BChE), enzymes that are therapeutic targets in Alzheimer's disease. semanticscholar.org However, specific studies detailing the inhibitory activity and kinetics of this compound against these or other enzymes are not available in the reviewed literature.

Other Receptor Interactions

Piperidine derivatives are a well-established class of histamine (B1213489) H3 receptor (H3R) ligands. mdpi.comnih.gov Studies on various piperidine-containing compounds have demonstrated high binding affinity for the H3 receptor. nih.gov For example, novel antagonists have shown pKi values ranging from 7.56 to 8.68 in H3 receptor binding assays using rat brain cortex membranes. nih.gov In functional assays, these compounds act as antagonists, with apparent pA2 values ranging from 7.07 to 9.20. nih.gov Specifically, a series of 4-oxypiperidine ethers designed as H3R antagonists showed nanomolar affinity, with one lead compound exhibiting a Ki value of 12.5 nM. acs.org This indicates that the piperidine scaffold is a key component for achieving high-affinity binding at this receptor.

The 4-benzylpiperidine (B145979) structure is a core component of potent and subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govconsensus.app Specifically, derivatives such as 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor. nih.govconsensus.app The development of piperidine derivatives with strong antagonistic actions for the NR1/NR2B receptor is an area of significant research interest. google.com This subtype selectivity is considered important as the NR1/NR2B receptor is implicated in nerve degeneration and pain transmission. google.com

The piperidine moiety is a crucial scaffold in the development of C-C chemokine receptor type 5 (CCR5) antagonists, which are investigated as anti-HIV agents. nih.govnih.gov Optimization of piperidine-based compounds has led to the discovery of potent CCR5 antagonists. nih.govlookchem.com For instance, the elaboration of a 4-hydroxypiperidine (B117109) series through structure-activity relationship (SAR) studies resulted in an antagonist with an IC₅₀ of 11 nM. nih.govlookchem.com Further design of novel piperidine-4-carboxamide derivatives led to a compound with an IC₅₀ of 25.73 nM in a CCR5 calcium mobilization assay and anti-HIV activity with an IC₅₀ of 73.01 nM. nih.gov These findings underscore the importance of the piperidine ring in designing effective CCR5 receptor antagonists. nih.govresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of the Piperidine (B6355638) Ring Conformation on Biological Activity

The piperidine ring, a saturated heterocycle, typically adopts a low-energy chair conformation. researchgate.net For 3-substituted piperidines like 3-(4-Fluorobenzyl)piperidine (B176851), the benzyl (B1604629) substituent can occupy either an axial or an equatorial position. The energetic preference is generally for the bulkier substituent to be in the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. whiterose.ac.uk This conformational preference is crucial as it dictates the spatial orientation of the pharmacophoric groups, thereby influencing how the molecule fits into a receptor's binding pocket.

The stereospecific orientation of substituents on the piperidine ring has been shown to significantly modulate key pharmacological properties. In a study of epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives, placing functional groups in either an equatorial or axial position relative to the amine led to distinct effects on basicity (pKa), lipophilicity, and membrane permeability. researchgate.net For instance, the basicity-lowering effects of substituents like fluorine or hydroxyl groups are different depending on whether they are in an axial or equatorial position. researchgate.net This demonstrates that the conformational rigidity and the specific spatial location of substituents on the piperidine ring are critical determinants of biological activity, likely by optimizing interactions with target proteins. researchgate.netnih.gov Therefore, the presumed equatorial preference of the 4-fluorobenzyl group in the most stable conformer of 3-(4-fluorobenzyl)piperidine is a key feature for its receptor interactions.

Role of the 4-Fluorobenzyl Moiety in Receptor Recognition

The 4-fluorobenzyl group is a critical component for molecular recognition, influencing the compound's binding affinity and selectivity through a combination of electronic, steric, and lipophilic effects.

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect, altering the electronic distribution of the benzyl ring. The position of the fluorine atom (ortho, meta, or para) is critical. In the para position, as in 3-(4-Fluorobenzyl)piperidine, the inductive effect is pronounced, and it can influence interactions such as hydrogen bonding or π-π stacking with receptor residues.

SAR studies on related benzylpiperidine derivatives highlight the nuanced role of halogen substitution. In a series of cholinesterase inhibitors, the pharmacological activity for halogen substituents on the benzyl ring was found to be in the order of –Br > –Cl > –F. nih.gov This suggests that while fluorine is sterically small, its inability to form significant halogen bonds, unlike chlorine and bromine, may be disadvantageous for binding to certain targets. nih.gov Conversely, in other molecular scaffolds, a 3-fluorobenzyl group has been shown to impart good activity and selectivity for dopamine (B1211576) D4 receptors. nih.gov In a study of sigma receptor ligands, a 4-fluorophenyl-substituted derivative was found to be a weaker ligand than its non-fluorinated benzyl counterpart, suggesting that for this specific target, the electronic modification by fluorine is detrimental to binding. nih.gov These findings underscore that the impact of the fluorine atom is highly target-dependent, affecting receptor recognition through subtle changes in the molecule's electrostatic potential map.

A key strategy in drug design is the introduction of fluorine to modulate lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial factor for passive transport across biological membranes.

The addition of a fluorine atom to the benzyl ring generally increases the molecule's lipophilicity. This enhancement can improve membrane permeability, facilitating access to intracellular targets or passage across the blood-brain barrier. However, this relationship is not always linear, and excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Studies have shown an excellent correlation between logP values and membrane molar partitioning coefficients, confirming that lipophilicity is a strong proxy for membrane permeability. The stereochemical placement of a fluorine atom (axial vs. equatorial) on the piperidine ring itself has also been shown to modulate lipophilicity, further emphasizing the structural sensitivity of this property. researchgate.netresearchgate.net

| Compound | Substitution on Benzyl Ring | Expected Relative Lipophilicity (logP) | Implication for Membrane Permeability |

|---|---|---|---|

| 3-Benzylpiperidine | -H (Unsubstituted) | Baseline | Moderate |

| 3-(4-Fluorobenzyl)piperidine | 4-F | Higher than baseline | Potentially Enhanced |

| 3-(4-Chlorobenzyl)piperidine | 4-Cl | Significantly higher than baseline | Potentially Enhanced |

| 3-(4-Methylbenzyl)piperidine | 4-CH₃ | Higher than baseline | Potentially Enhanced |

| 3-(4-Methoxybenzyl)piperidine | 4-OCH₃ | Similar to or slightly higher than baseline | Similar to baseline |

Substituent Effects on Pharmacological Potency and Selectivity

Modifying the substituents on the benzyl ring is a classic strategy for exploring SAR and optimizing the potency and selectivity of benzylpiperidine derivatives. Research on analogs has provided a clear picture of how different functional groups affect biological activity.

For a series of N-benzylpiperidine-based cholinesterase inhibitors, substitutions on the benzyl ring had a marked effect on potency. nih.gov Methyl substitutions generally led to a decrease in AChE inhibitory activity, with the order of potency being meta > ortho > para. nih.gov Methoxy groups also reduced activity. Halogen substitutions were particularly informative, with activity ranked as –Br > –Cl > –F, indicating that larger, more polarizable halogens that can participate in halogen bonding are preferred for this specific target. nih.gov

| Core Scaffold | Benzyl Substituent (R) | Relative Activity/Potency | Reference |

|---|---|---|---|

| N-Benzylpiperidine Derivative | -H (Unsubstituted) | Baseline Activity | nih.gov |

| Methyl (ortho, meta, para) | Decreased Activity (meta > ortho > para) | nih.gov | |

| Methoxy (meta, para) | Decreased Activity (para > meta) | nih.gov | |

| -F | Active, but less potent than Cl, Br | nih.gov | |

| -Cl, -Br | More potent than -F | nih.gov |

The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of diverse chemical moieties that can probe different regions of a receptor binding site and significantly alter pharmacological properties. In many analogs, this position is occupied by a benzyl group or a substituted variant, which is crucial for activity.

Studies on multi-target-directed ligands for Alzheimer's disease often utilize the N-benzylpiperidine scaffold, derived from the drug donepezil. nih.gov In these cases, the N-benzyl group serves as a key pharmacophoric element that interacts with the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov The nature of the substituent on this benzyl group, as well as the length of the linker connecting other moieties to the piperidine nitrogen, can drastically affect potency and selectivity against both acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov For instance, extending the substituent on the nitrogen with phenylethyl, phenylpropyl, and phenylbutyl groups has been explored to optimize interactions and tune inhibitory activity against cholinesterases. nih.gov These findings collectively indicate that the piperidine nitrogen is a critical handle for modifying the pharmacological profile, and the choice of substituent is key to achieving high potency and desired selectivity.

Stereochemical Considerations and Enantiomeric Potency

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in determining the pharmacological profile of a drug. For chiral compounds like 3-(4-Fluorobenzyl)piperidine hydrochloride, the different spatial arrangements of its enantiomers can lead to significant variations in their interaction with biological receptors, which are themselves chiral. researchgate.net

The concept of enantiomeric potency refers to the differing biological activity between the optical isomers (enantiomers) of a chiral molecule. Often, one enantiomer (the eutomer) exhibits significantly higher affinity for a receptor and thus greater potency, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. researchgate.net The separation of racemic mixtures into single enantiomers is a crucial process in drug development to harness the therapeutic benefits of the more potent form. researchgate.net

In the context of piperidine derivatives, stereochemistry at specific carbon atoms has been shown to be a key determinant of activity. For instance, in studies of prodine congeners, the orientation of substituents on the piperidine ring dramatically influences analgesic potency. Research on α-promedol, a piperidine derivative, demonstrated that the (+)-(2R,4S,5S) enantiomer is highly potent, whereas its mirror image, the (-)-(2S,4R,5R) enantiomer, is inactive. nih.gov This highlights that the specific arrangement of substituents around the chiral centers of the piperidine ring dictates how the molecule fits into its receptor environment. nih.gov

For 3-(4-Fluorobenzyl)piperidine, the chiral center is at the C-3 position of the piperidine ring where the 4-fluorobenzyl group is attached. The (R)- and (S)-enantiomers of this compound would be expected to exhibit different biological activities. The precise potency ratio between these enantiomers depends on the specific receptor target. The interaction with the receptor is governed by the ability of the molecule's key functional groups to align with complementary binding pockets. The spatial orientation of the 4-fluorobenzyl group and the piperidine nitrogen in one enantiomer might allow for optimal binding, while the other enantiomer may be unable to achieve the same favorable interactions due to steric hindrance or improper orientation of binding motifs. nih.govnih.gov

Table 1: Enantiomeric Activity Comparison in Piperidine Analogs This table is illustrative, based on findings for analogous compounds, to demonstrate the principle of enantiomeric potency differences.

| Compound Class | Enantiomer | Relative Potency | Reference |

|---|---|---|---|

| α-Promedol | (+)-(2R,4S,5S) | High | nih.gov |

| α-Promedol | (-)-(2S,4R,5R) | Inactive | nih.gov |

| Prodine Analogs | Pro-4S substituted | Generally more potent | nih.gov |

| Prodine Analogs | Pro-4R substituted | Generally less potent | nih.gov |

Pharmacophore Modeling for Ligand-Receptor Interactions

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.comfrontiersin.org A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov

The development of a pharmacophore model can be either ligand-based or structure-based. mdpi.comnih.gov

Ligand-based modeling is employed when the 3D structure of the target receptor is unknown. It involves analyzing a set of active molecules to find common chemical features that are responsible for their biological activity. mdpi.com

Structure-based modeling utilizes the known 3D structure of a protein-ligand complex to define the key interaction points within the receptor's binding site. nih.gov

For a molecule like this compound, a pharmacophore model would typically include features corresponding to its key structural components. The model for its target receptor might include:

A hydrophobic/aromatic feature: Representing the 4-fluorobenzyl group, which can engage in hydrophobic or π-π stacking interactions within a receptor pocket. acs.org

A positive ionizable feature: Corresponding to the protonated piperidine nitrogen, which can form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., Aspartic acid) in the receptor.

Hydrogen bond acceptors/donors: The piperidine nitrogen can also act as a hydrogen bond acceptor in its neutral state.

A study on pyridine-3-carbonitriles generated a 3D-pharmacophore model to understand their vasorelaxant activity, highlighting the importance of specific structural arrangements for efficacy. rsc.org Similarly, in the context of 3-(4-Fluorobenzyl)piperidine, a pharmacophore model serves as a 3D query to screen large compound databases for new molecules with potentially similar biological activity, a process known as virtual screening. frontiersin.orgnih.gov The fit of a molecule to the pharmacophore model can be used to predict its potential for binding to the target receptor. nih.gov

Table 2: Potential Pharmacophore Features for 3-(4-Fluorobenzyl)piperidine

| Feature Type | Corresponding Moiety | Potential Interaction |

|---|---|---|

| Aromatic Ring (R) | 4-Fluorophenyl group | π-π stacking, hydrophobic interaction |

| Hydrophobic (HY) | Benzyl group | Hydrophobic interaction |

| Positive Ionizable (P) | Protonated Piperidine Nitrogen | Ionic bonding, hydrogen bonding |

| Hydrogen Bond Acceptor (A) | Fluorine atom, Piperidine Nitrogen | Hydrogen bonding |

Computational Approaches in SAR/QSAR Derivation

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. researchgate.netnih.gov

The derivation of a SAR or QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and steric or 3D properties. rutgers.edu

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. rutgers.eduresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend this concept into three dimensions. nih.gov These approaches consider the 3D alignment of molecules and calculate steric and electrostatic fields around them. The resulting contour maps visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing intuitive guidance for medicinal chemists. nih.govresearchgate.net

For piperidine derivatives, QSAR studies have successfully identified key structural features that govern their activity. For example, a QSAR study on piperidine-based acetylcholinesterase inhibitors revealed that the topochemical index was a dominant factor controlling their inhibitory activity. nih.gov In another study, changing the substituent on the benzyl group of a piperidine-containing compound from a 3-fluorobenzyl to a 4-fluorobenzyl resulted in comparable biological inhibition, indicating the importance of the electronic and steric properties of this part of the molecule. acs.org Computational docking and molecular dynamics simulations are often used alongside QSAR to understand the specific binding modes and interactions at the atomic level, further explaining the observed SAR. acs.orgresearchgate.net

Table 3: Common Descriptors in QSAR Studies of Piperidine Analogs

| Descriptor Class | Example Descriptors | Relevance to SAR |

|---|---|---|

| Physicochemical | cLogP (lipophilicity) | Membrane permeability, hydrophobic interactions frontiersin.org |

| Steric | Molar Refractivity (MR), van der Waals volume | Size and shape constraints in the binding pocket nih.gov |

| Electronic | Hammett constants (σ), Dipole moment | Electronic interactions, hydrogen bonding capacity |

| Topochemical | Wiener index, Balaban index | Molecular branching and connectivity nih.gov |

| 3D-QSAR Fields | Steric and Electrostatic fields (CoMFA) | Favorable/unfavorable regions for substitution nih.gov |

Preclinical Evaluation and Therapeutic Potential

In Vitro Biological Characterization

In vitro studies are fundamental in elucidating the mechanism of action of a compound at the molecular and cellular level. These assays provide essential data on receptor interactions, effects on cellular transport systems, and enzymatic activity.

Functional assays, which measure the biological response following receptor binding, are equally important. For example, a study on the non-imidazole compound BF2.649, a piperidine (B6355638) derivative, identified it as a potent inverse agonist at the human histamine (B1213489) H3 receptor, with a Ki value of 0.16 nM in competitive antagonist binding assays and an EC50 value of 1.5 nM in functional assays. nih.gov This demonstrates the potential for piperidine-containing compounds to exhibit significant functional activity at various receptors.

The ability of a compound to inhibit the reuptake of monoamine neurotransmitters such as dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) is a key characteristic of many antidepressant and psychostimulant drugs. A study on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines revealed that certain analogues have high affinity for the DAT, with up to 500-fold selectivity over SERT and about 170-fold selectivity over NET in both binding and uptake inhibition assays. nih.gov Specifically, the presence of an electron-withdrawing group, such as fluorine, in the C(4)-position of the N-benzyl group was found to be beneficial for DAT binding. nih.gov

Furthermore, research on 4-benzylpiperidine (B145979) carboxamides has shown that structural modifications can modulate their selectivity for monoamine transporters. For example, compounds with a two-carbon linker between the piperidine and carboxamide moieties exhibited higher potency for dopamine reuptake inhibition. koreascience.kr These findings suggest that 3-(4-Fluorobenzyl)piperidine (B176851) hydrochloride could potentially act as a monoamine reuptake inhibitor, a hypothesis that warrants further investigation through specific cellular uptake assays.

| Compound Class | Transporter Selectivity | Key Structural Features |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines | High for DAT over SERT and NET | Electron-withdrawing group at C(4) of N-benzyl group |

| 4-benzylpiperidine carboxamides | Modulated selectivity for DAT, SERT, NET | Linker length and aromatic substituents |

The inhibitory activity of piperidine derivatives against various enzymes has been a subject of extensive research. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to benzylpiperidine were evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov In this study, substitutions on the benzyl (B1604629) ring significantly influenced the inhibitory activity against acetylcholinesterase (AChE). nih.gov Specifically, a 4-chloro substitution resulted in a 15-fold increase in AChE inhibitory activity compared to the unsubstituted compound. nih.gov

In another study, a novel series of coumarin (B35378) derivatives linked to an N-benzyl triazole group were synthesized and evaluated against acetyl- and butyrylcholinesterase. frontiersin.org While most of these compounds showed weak to moderate activity, it highlights the exploration of benzyl-substituted heterocyclic compounds as enzyme inhibitors. frontiersin.org More directly relevant, a study on PDE1 inhibitors showed that a compound with a 4-fluorobenzyl group exhibited an IC50 of 5 nM against PDE1, demonstrating potent inhibitory activity. acs.org

| Enzyme Target | Compound Class | Notable Findings |

| Acetylcholinesterase (AChE) | 1,3-dimethylbenzimidazolinone-benzylpiperidines | Halogen substitution on the benzyl ring increased inhibitory activity. |

| Phosphodiesterase 1 (PDE1) | Furo[3,4-c]pyridine-3,4(1H,5H)-dione derivatives | A 4-fluorobenzyl group contributed to potent inhibition (IC50 = 5 nM). |

In Vivo Pharmacological Assessment (for related compounds, implying potential for 3-(4-Fluorobenzyl)piperidine hydrochloride)

In vivo studies in animal models are essential to translate in vitro findings into potential therapeutic effects at the organism level. The neuropharmacological and neuroprotective properties of compounds structurally related to this compound have been investigated, suggesting potential avenues for its therapeutic application.

The modulation of monoaminergic and other neurotransmitter systems by piperidine derivatives often translates into significant neuropharmacological effects. For example, a novel piperazine (B1678402) derivative, LQFM192, demonstrated both anxiolytic-like and antidepressant-like activities in behavioral tests in mice. nih.gov The anxiolytic effects were found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant-like activity was mediated through the serotonergic system. nih.gov

Another study on neophytadiene, a diterpene, showed anxiolytic-like and anticonvulsant effects in mice, with the involvement of the GABAergic system. nih.govmdpi.com While structurally distinct, these studies on compounds with neuropharmacological activity highlight the potential for novel molecules to exhibit therapeutic effects in models of anxiety and depression. The potential of this compound to modulate monoamine transporters suggests it could have antidepressant or anxiolytic properties.

Neuroprotection is a crucial therapeutic goal in the context of neurodegenerative diseases. Several studies have pointed to the neuroprotective potential of compounds containing piperidine or benzyl moieties. For instance, certain piperine (B192125) analogues have been shown to have neuroprotective effects against hydrogen peroxide-induced damage in neuron-like PC12 cells. nih.gov These effects were linked to the activation of the Nrf2/keap1 pathway and the upregulation of antioxidant enzymes. nih.gov

Furthermore, a study on coumarin derivatives linked to an N-benzyl triazole group found that these compounds could remarkably improve the viability of PC12 cells in the presence of H2O2 in a dose-dependent manner. frontiersin.org Additionally, certain 1,3-dimethylbenzimidazolinone derivatives with a benzylpiperidine moiety showed neuroprotective effects against H2O2-induced oxidative damage in PC12 cells. nih.gov These findings collectively suggest that the structural features present in this compound may confer neuroprotective properties.

Antinociceptive Activity (for related piperidine derivatives)

The piperidine scaffold is a core component of numerous analgesic compounds, including morphine, highlighting its significance in the development of new pain management therapies. tandfonline.com Research into synthetic piperidine derivatives has revealed promising antinociceptive properties in various preclinical models. Studies have shown that certain 1,4-substituted piperidine derivatives exhibit significant pain-relieving effects, which were evaluated using methods like the tail-flick test in mice.

In one study, a series of piperidine compounds were assessed, with the derivative featuring a bromine atom at the 4-position (compound 6b) demonstrating the most potent activity. The efficacy of this compound at a 50 mg/kg dose was found to be comparable to that of morphine at 3 mg/kg. The mechanism of action for these derivatives is suggested to involve opioid receptors. This was supported by experiments where the antinociceptive effects of a representative compound were significantly diminished by the administration of naloxone (B1662785), an opioid receptor antagonist.

Furthermore, research into dual-acting ligands has identified piperidine derivatives that function as both histamine H3 and sigma-1 (σ₁) receptor antagonists. acs.orgacs.orgnih.gov These compounds have shown promising antinociceptive activity in vivo. acs.orgnih.gov The piperidine moiety appears to be a critical structural feature for this dual activity. acs.orgacs.org For instance, certain derivatives demonstrated high-affinity antagonism at both H3 and σ₁ receptors, which is significant as ligands for either of these receptors have shown preclinical efficacy in various pain models. acs.orgnih.gov

The table below summarizes the findings from a study on the antinociceptive activity of selected piperidine derivatives.

| Compound | Target(s) | In Vivo Model | Observed Effect | Potential Mechanism |

| Compound 6b | Opioid Receptors | Mouse Tail-Flick Test | High antinociceptive activity, comparable to morphine. | Opioid receptor agonism. |

| Compound 5 | Histamine H₃ / Sigma-1 Receptors | Mouse Models | Promising antinociceptive activity. nih.gov | Dual antagonism of H₃ and σ₁ receptors. nih.gov |

| Compound 11 | Histamine H₃ / Sigma-1 Receptors | Mouse Models | Promising antinociceptive activity. nih.gov | Dual antagonism of H₃ and σ₁ receptors. nih.gov |

| Compound HN58 | µ-Opioid Receptor | Mouse Writhing Test | Excellent analgesic activity (100% inhibition). tandfonline.com | Involvement with µ-opioid receptor, confirmed by naloxone reversal. tandfonline.com |

Anticancer Activity (for related piperidine derivatives)

The piperidine nucleus is a key pharmacophore in the design of novel anticancer agents. nih.govresearchgate.net Derivatives of piperidine have demonstrated significant therapeutic potential against a wide range of cancers, including breast, prostate, colon, lung, and ovarian cancer. nih.gov The mechanisms underlying their anticancer effects often involve the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

For example, certain piperidine derivatives have been shown to inhibit the proliferation of prostate cancer cells (PC3 cell line) in a concentration-dependent manner. nih.gov These compounds induce apoptosis by modulating the expression of key regulatory proteins, such as decreasing the levels of anti-apoptotic proteins BCL-2 and XIAP, while increasing the expression of the pro-apoptotic protein BAX. nih.gov

In studies involving various human cancer cell lines, piperidine derivatives have shown considerable toxicity to cancer cells while being less harmful to normal cells. nih.gov For instance, piperidine derivative 16 was found to be particularly active against a renal cancer cell line (786-0), with a high selectivity index, indicating it is significantly more toxic to these cancer cells than to normal keratinocyte cells. nih.gov The interaction of these compounds with DNA, preferably through intercalation, is one of the proposed mechanisms for their anticancer action. nih.gov

Furthermore, vindoline-piperazine derivatives have shown outstanding antiproliferative activity. mdpi.com Compounds with a [4-(trifluoromethyl)benzyl]piperazine moiety or a 1-bis(4-fluorophenyl)methyl piperazine group were highly potent against multiple cancer cell lines, especially those of colon, central nervous system (CNS), melanoma, renal, and breast cancers. mdpi.com

The following table presents selected piperidine derivatives and their observed anticancer activities.

| Derivative Type | Cancer Cell Line(s) | Key Findings |

| Compound 17a | PC3 (Prostate Cancer) | Inhibits proliferation and induces apoptosis in a concentration-dependent manner. nih.gov |

| Piperidine 16 | 786-0 (Renal Cancer) | Highly active and selective against renal cancer cells compared to normal cells. nih.gov |

| Vindoline-piperazine 17 | KM12 (Colon), SF-539 (CNS), SK-MEL-5 (Melanoma) | Highly effective, causing significant growth reduction in multiple cancer cell lines. mdpi.com |

| Vindoline-piperazine 23 & 25 | Colon, CNS, Melanoma, Renal, Breast | Displayed high potency with substantial growth inhibition across numerous cell lines. mdpi.com |

Antiviral Activity (for related piperidine derivatives)

Piperidine derivatives have also emerged as a promising class of compounds in the search for new antiviral therapies. nih.gov Research has demonstrated their potential efficacy against various viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses. nih.gov

A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were synthesized and evaluated for their antiviral properties. nih.gov Several of these compounds showed remarkable inhibitory potencies against HIV in cellular assays. nih.gov One particular derivative, FZJ13, exhibited anti-HIV-1 activity comparable to the established drug Lamivudine (3TC). nih.gov

In an unexpected but significant finding from the same study, another derivative, FZJ05, displayed potent activity against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney (MDCK) cells. nih.gov Its efficacy (EC₅₀ value) was notably lower than that of existing anti-influenza drugs like ribavirin, amantadine, and rimantadine, suggesting its potential for further development. nih.gov More recent studies have also confirmed that newly synthesized hydrochlorides of fluorobenzoic acid esters of N-substituted piperidines are effective against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov

The development of trisubstituted piperazine derivatives has also yielded potent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. acs.org One such compound, GC-78-HCl, not only showed high enzyme-inhibitory potency but also exhibited excellent antiviral activity against SARS-CoV-2 and its variants, with efficacy reaching the same level as Nirmatrelvir. acs.org

The table below highlights key findings on the antiviral activity of piperidine-related compounds.

| Compound/Derivative Series | Target Virus | Key Findings | Reference Drug(s) |

| FZJ13 | HIV-1 | Remarkable inhibitory potency. nih.gov | 3TC (Lamivudine) nih.gov |

| FZJ05 | Influenza A/H1N1 | Significant potency with lower EC₅₀ value. nih.gov | Ribavirin, Amantadine, Rimantadine nih.gov |

| GC-78-HCl | SARS-CoV-2 & Variants | High enzyme-inhibitory potency and excellent antiviral activity. acs.org | Nirmatrelvir acs.org |

| Fluorobenzoic acid esters of N-substituted piperidines | Influenza A/H1N1 | Effective against the virus in vitro. nih.gov | Tamiflu, Rimantadine nih.gov |

Metabolic Pathways and Pharmacokinetic Considerations

Metabolic Fate of Piperidine Derivatives